7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
Description
Properties
IUPAC Name |
7-chloro-4-oxopyrido[1,2-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O3/c10-5-1-2-7-11-3-6(9(14)15)8(13)12(7)4-5/h1-4H,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBPXNHDNQHKKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C(=O)N2C=C1Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid can be achieved through various methods. One common approach involves the cyclative condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-[(hetero)aryl]acetyl chlorides . This method typically requires the use of transition metal catalysts and specific reaction conditions to achieve the desired product.
Another method involves the halogenation of 3-unsubstituted pyrido[1,2-a]pyrimidones followed by Suzuki-Miyaura arylation . This approach also requires specific reagents and conditions to ensure the successful formation of the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to maximize yield and efficiency. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Substitution Reactions at the 7-Chloro Position
The chloro group at position 7 undergoes nucleophilic substitution under controlled conditions. Key reactions include:
Hydrolysis
-
Reaction : Replacement of Cl with OH under acidic/basic hydrolysis.
Amination
-
Reaction : SNAr with primary/secondary amines.
-
Example : Reaction with methylamine yields 7-(methylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (82% yield) .
Table 1: Substitution Reactions at C7
| Nucleophile | Product | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| OH⁻ | 7-Hydroxy derivative | H₂O/EtOH | 80 | 85 |
| NH₂CH₃ | 7-Methylamino derivative | DMF | 100 | 82 |
| SH⁻ | 7-Mercapto derivative | THF | 60 | 74 |
Nucleophilic Acyl Substitution at the Carboxylic Acid
The carboxylic acid at position 3 participates in esterification and amidation:
Esterification
-
Reaction : Condensation with alcohols (e.g., ethanol, methanol).
-
Example : Ethyl 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate (89% yield) .
Amide Formation
-
Reaction : Coupling with amines using EDCl/HOBt.
-
Application : Synthesizes bioactive analogues for antimicrobial testing .
Coupling Reactions via the Pyrimidine Core
The electron-deficient pyrimidine ring facilitates cross-coupling:
Suzuki-Miyaura Coupling
-
Reaction : Pd-catalyzed coupling with arylboronic acids at C6.
Photoredox C–H Arylation
-
Reaction : Visible-light-mediated arylation at C3.
-
Scope : Compatible with heteroarenes (e.g., furan, thiophene) .
Cyclization and Ring Expansion
The bicyclic system undergoes cyclization under acidic conditions:
Intramolecular Cyclization
-
Reaction : Forms tricyclic derivatives in polyphosphoric acid (PPA).
-
Product : Pyrazolo[3,4-d]pyrido[1,2-a]pyrimidine (73% yield) .
Oxidation of the Pyrimidine Ring
-
Reaction : Conversion of C4 carbonyl to hydroxyl via NaBH₄ reduction.
-
Limitation : Over-reduction leads to ring-opening byproducts .
Biological Activity and Mechanistic Insights
Derivatives of this compound show:
-
Antimicrobial activity : MIC values of 2–8 µg/mL against S. aureus and E. coli .
-
Enzyme inhibition : Binds to bacterial dihydrofolate reductase (DHFR) via H-bonding with Asp27 and Tyr100.
Stability and Reactivity Trends
Table 2: Stability Profile
| Condition | Observation |
|---|---|
| 1M HCl, 25°C, 24h | 95% decomposition |
| 1M NaOH, 25°C, 24h | 89% decomposition |
| Dry air, 150°C, 1h | <5% mass loss (TGA) |
Scientific Research Applications
Medicinal Chemistry
7-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid has been explored for its potential as an anti-cancer agent. Research indicates that compounds within this class can inhibit specific enzymes involved in cancer cell proliferation. The compound's structure allows for modifications that can enhance potency and selectivity against tumor cells.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrido[1,2-a]pyrimidine exhibited significant cytotoxicity against various cancer cell lines, suggesting a pathway for developing new anticancer therapies .
Antimicrobial Activity
Research has shown that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics. The mechanism appears to involve the inhibition of bacterial DNA synthesis.
Case Study : An investigation into the antibacterial effects of pyrido[1,2-a]pyrimidine derivatives found that certain modifications led to enhanced activity against resistant strains of bacteria, highlighting its potential as a lead compound in antibiotic development .
Agricultural Applications
The compound has also been studied for its herbicidal properties. Its ability to disrupt metabolic pathways in plants makes it useful in developing new herbicides.
Case Study : Field studies have indicated that formulations containing this compound showed effective weed control with minimal phytotoxicity to crops, suggesting its viability as an environmentally friendly herbicide alternative .
Data Tables
Mechanism of Action
The mechanism of action of 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Structurally analogous compounds differ in substituent type, position, or oxidation states, which critically impact physicochemical properties and bioactivity. Key examples include:
Research Findings
- Diuretic Activity: Amides of the target compound showed enhanced diuretic effects compared to quinoline-based analogs, with potency linked to the pyrido-pyrimidine core’s electron-withdrawing groups (e.g., Cl, oxo) .
- Antitubercular Potential: While unrelated to the target compound, structurally distinct pyrimidine derivatives (e.g., benzoimidazo-pyrimidines) demonstrated antitubercular activity (MIC: 16–25 μg/ml), underscoring the scaffold’s versatility .
Biological Activity
7-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid is a heterocyclic compound notable for its diverse biological activities. This compound belongs to the pyrido[1,2-a]pyrimidine family and is recognized for its potential applications in medicinal chemistry, bioorganic chemistry, and materials science.
- Molecular Formula : C9H5ClN2O3
- Molecular Weight : 224.60 g/mol
- CAS Number : 217181-68-5
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential as a therapeutic agent. The compound's mechanism of action primarily involves its interaction with specific molecular targets and pathways.
The compound modulates the activity of enzymes and receptors, leading to various biological effects. It is known to bind to specific targets that are crucial in disease pathways, thereby influencing cellular processes.
In Vitro Studies
- Antimicrobial Activity : In vitro studies have indicated that this compound exhibits antimicrobial properties against a range of bacterial strains. A study reported an IC50 value indicating significant inhibition of bacterial growth at low concentrations.
- Anti-inflammatory Effects : The compound has shown potential anti-inflammatory activities. In cell-based assays, it inhibited the NF-kB pathway, which is critical in inflammatory responses.
- Anticancer Properties : Preliminary research suggests that this compound may possess anticancer activity by inducing apoptosis in cancer cell lines through the modulation of key signaling pathways.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Effects
In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed that the compound had an IC50 value of 25 µM for S. aureus, indicating strong antimicrobial activity.
Synthetic Routes and Applications
The synthesis of this compound can be achieved through various methods, including cyclative condensation and halogenation followed by arylation. These synthetic approaches allow for the modification of the compound to enhance its biological properties.
Applications in Medicinal Chemistry
This compound serves as a building block for developing new therapeutics targeting various diseases, particularly in oncology and infectious diseases.
Q & A
Q. What are the common synthetic routes for 7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : A typical synthesis involves condensation of 2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde with ethyl N-alkylglycinate in methanol under triethylamine catalysis at room temperature . Subsequent treatment with sodium methoxide and heating at 50–60°C facilitates cyclization and acidification (HCl) to precipitate the product. Yield optimization requires careful control of stoichiometry (1:1 molar ratio for reactants) and reaction time (1–2 hours for intermediate formation). Variations in solvent polarity (e.g., DMF vs. methanol) and catalyst type (e.g., Pd/Cu for analogous heterocycles) can alter reaction efficiency .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR : Prioritize signals for the pyridopyrimidine core (e.g., δ 8.5–9.0 ppm for aromatic protons) and carboxylic acid group (δ ~165 ppm in 13C NMR). Substituents like the chloro group may deshield adjacent protons .
- LC-MS/HRMS : Confirm molecular ion peaks (e.g., [M+H]+) and purity (>95% by HPLC). For derivatives, ESI-MS in positive ion mode is recommended .
- IR Spectroscopy : Look for carbonyl stretches (C=O at ~1700 cm⁻¹) and carboxylic acid O-H stretches (2500–3000 cm⁻¹) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of fine particles (P210 precaution) .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid contact with skin/eyes due to potential irritancy (P201/P202 protocols) .
- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste streams .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for derivatives of this compound?
- Methodological Answer : Discrepancies often arise from differences in:
- Catalyst Loading : Excess triethylamine (>20 mmol) may deprotonate intermediates prematurely, reducing cyclization efficiency .
- Purification Methods : Column chromatography (ethyl acetate/hexane) vs. recrystallization can affect yield and purity. For example, derivatives with trifluoromethyl groups require gradient elution due to hydrophobicity .
- Reaction Scale : Pilot-scale reactions (e.g., >10 mmol) may require slower addition rates to control exotherms, impacting reproducibility .
Q. What strategies are effective for optimizing the compound’s solubility in biological assays?
- Methodological Answer :
- Co-solvents : Use DMSO (≤10% v/v) for initial stock solutions, followed by dilution in PBS (pH 7.4). Monitor precipitation via dynamic light scattering .
- Prodrug Design : Esterification of the carboxylic acid group (e.g., ethyl ester) enhances membrane permeability, with subsequent hydrolysis in vivo .
- pH Adjustment : The carboxylic acid group (pKa ~3–4) ionizes at physiological pH, improving aqueous solubility but potentially reducing cellular uptake .
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking Studies : Target enzymes (e.g., bacterial DNA gyrase) using PyMOL or AutoDock. Prioritize hydrogen bonding between the carboxylic acid group and active-site residues (e.g., Asn46 in E. coli gyrase) .
- QSAR Analysis : Correlate substituent electronegativity (e.g., chloro vs. fluoro) with MIC values against pathogens. Hammett constants (σ) can predict electron-withdrawing effects on reactivity .
- ADMET Prediction : Use SwissADME to assess logP (target <3), permeability (Caco-2 >5 × 10⁻⁶ cm/s), and CYP450 inhibition risks .
Data Contradiction Analysis
Q. Why do some studies report conflicting biological activity data for structurally similar analogs?
- Methodological Answer : Variations arise from:
- Assay Conditions : Differences in bacterial strain (e.g., S. aureus ATCC 25923 vs. clinical isolates) or incubation time (18–24 hours) impact MIC values .
- Stereochemical Factors : Racemic mixtures vs. enantiopure compounds (e.g., cis-2-substituted cyclohexane derivatives) show divergent binding affinities .
- Impurity Artifacts : Residual solvents (e.g., DMF) or unreacted intermediates (e.g., aldehydes) may exhibit off-target effects, necessitating rigorous HPLC purification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
